molecular formula C14H23NO5 B1383099 2-tert-Butyl 5-methyl 7-oxa-2-azaspiro[3.5]nonane-2,5-dicarboxylate CAS No. 1445950-84-4

2-tert-Butyl 5-methyl 7-oxa-2-azaspiro[3.5]nonane-2,5-dicarboxylate

Cat. No. B1383099
M. Wt: 285.34 g/mol
InChI Key: UWMKXSNXLILKJR-UHFFFAOYSA-N
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Description

“2-tert-Butyl 5-methyl 7-oxa-2-azaspiro[3.5]nonane-2,5-dicarboxylate” is a chemical compound with the CAS Number: 1445950-84-4 . It is also known as “tert-butyl 7-oxo-2-azaspiro [3.5]nonane-2-carboxylate” with the CAS Number: 1363381-22-9 . It has a molecular weight of 239.31 .


Molecular Structure Analysis

The InChI Code of this compound is 1S/C13H21NO3/c1-12(2,3)17-11(16)14-8-13(9-14)6-4-10(15)5-7-13/h4-9H2,1-3H3 . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in a refrigerator .

Scientific Research Applications

Conformational Studies and Crystal Structures

  • The conformation of the 3,6-dihydro-2H-1,4-oxazin-2-one fragment in 8-tert-butyl-7-methoxy-8-methyl-9-oxa-6-azaspiro[4.5]decane-2,10-dione stereoisomers was studied to understand their crystal structures and packing motifs, contributing to research in unnatural cyclic α-amino acids (Żesławska, Jakubowska, & Nitek, 2017).

Synthesis and Molecular Structure Analysis

Chemical Transformations and Applications

  • The reaction of tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate with N,N-dimethylformamide dimethyl acetal showcased important chemical transformations, revealing pathways to potential biologically active heterocyclic compounds (Moskalenko & Boev, 2012).
  • One-pot synthesis of 2-oxa-7-azaspiro[4.4]nonane-8,9-diones using Mn(III)-based oxidation illustrated new methods in chemical synthesis, contributing to the development of novel heterocyclic compounds (Huynh, Nguyen, & Nishino, 2017).

Pharmaceutical Applications

  • Research into the synthesis and anticonvulsant properties of new N-phenylamino derivatives of 2-azaspiro[4.4]nonane, and [4.5]decane-1,3-dione provided insights into potential therapeutic applications, albeit focusing on areas outside of drug use and side effects (Obniska & Kamiński, 2006).

Safety And Hazards

The compound is labeled with the GHS07 pictogram . The hazard statements associated with this compound are H315, H319, H335 , which indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation. Precautionary statements include P261, P305, P338, P351 , which advise avoiding breathing dust/fume/gas/mist/vapours/spray, and provide instructions for what to do if in eyes.

properties

IUPAC Name

2-O-tert-butyl 5-O-methyl 7-oxa-2-azaspiro[3.5]nonane-2,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO5/c1-13(2,3)20-12(17)15-8-14(9-15)5-6-19-7-10(14)11(16)18-4/h10H,5-9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWMKXSNXLILKJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CCOCC2C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001125758
Record name 7-Oxa-2-azaspiro[3.5]nonane-2,5-dicarboxylic acid, 2-(1,1-dimethylethyl) 5-methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001125758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-tert-Butyl 5-methyl 7-oxa-2-azaspiro[3.5]nonane-2,5-dicarboxylate

CAS RN

1445950-84-4
Record name 7-Oxa-2-azaspiro[3.5]nonane-2,5-dicarboxylic acid, 2-(1,1-dimethylethyl) 5-methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1445950-84-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Oxa-2-azaspiro[3.5]nonane-2,5-dicarboxylic acid, 2-(1,1-dimethylethyl) 5-methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001125758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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